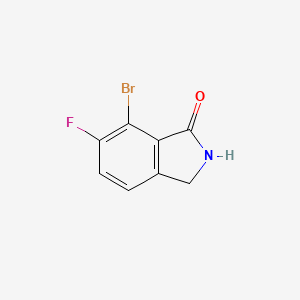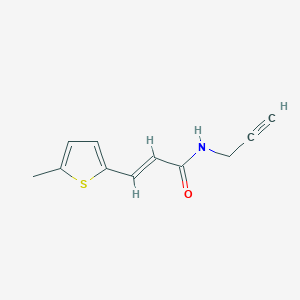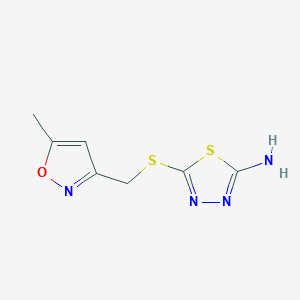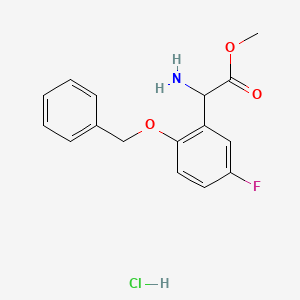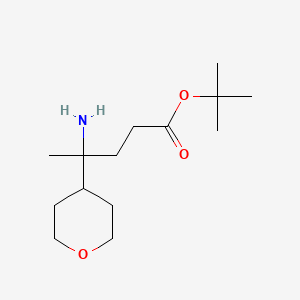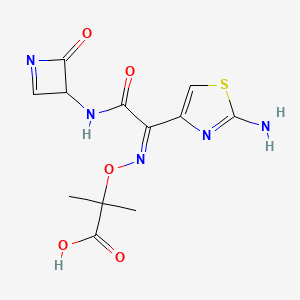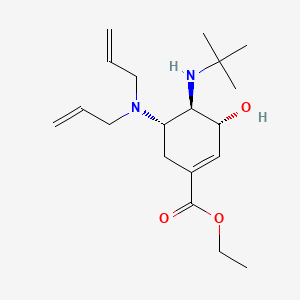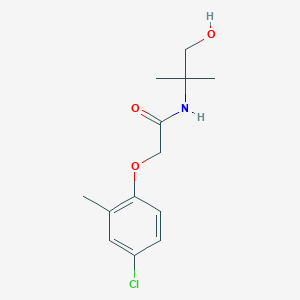![molecular formula C9H11NO B14898764 3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)
3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylbicyclo[111]pentan-1-yl)-3-oxopropanenitrile is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure and high strain energy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the process. The use of advanced catalysts and optimized reaction parameters can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium azide (NaN₃) and alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the production of advanced materials such as liquid crystals and molecular rotors.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylbicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride
- 3-Methylbicyclo[1.1.1]pentan-1-ylmethanol
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile stands out due to its nitrile functional group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
3-(3-methyl-1-bicyclo[1.1.1]pentanyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H11NO/c1-8-4-9(5-8,6-8)7(11)2-3-10/h2,4-6H2,1H3 |
Clave InChI |
XVOSAYBYHGHPGM-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(C2)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14898692.png)
